

# Optimizing the dosing schedule for AFM24 monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AFM24     |           |
| Cat. No.:            | B15144922 | Get Quote |

# **Technical Support Center: AFM24 Monotherapy**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosing schedule and conducting experiments with **AFM24** monotherapy.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AFM24?

A1: **AFM24** is a tetravalent, bispecific innate cell engager (ICE®) that targets the CD16A receptor on innate immune cells (Natural Killer cells and macrophages) and the Epidermal Growth factor Receptor (EGFR) on tumor cells.[1][2] By binding to both targets simultaneously, **AFM24** creates an immunological synapse, redirecting the cytotoxic activity of NK cells and macrophages towards EGFR-expressing tumor cells. This leads to tumor cell lysis through Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[1][3][4] Importantly, **AFM24**'s mechanism of action is independent of the EGFR signaling pathway, suggesting its potential to overcome resistance to EGFR inhibitors.

Q2: What is the recommended starting dose for **AFM24** monotherapy in clinical settings?

A2: The recommended Phase 2 dose (RP2D) for **AFM24** monotherapy, as established in the Phase 1 dose-escalation study (NCT04259450), is 480 mg administered intravenously once weekly.



Q3: Is there evidence to support dose adjustments for AFM24 monotherapy?

A3: Yes, a post-hoc exposure-response analysis of data from 72 non-small cell lung cancer (NSCLC) patients treated with 480 mg of **AFM24** (as monotherapy or in combination with atezolizumab) demonstrated a strong correlation between higher **AFM24** exposure and improved clinical outcomes, including a higher objective response rate (ORR) and longer progression-free survival (PFS). Pharmacokinetic (PK) modeling suggests that a weekly dose of 720 mg, which was found to be safe in the Phase 1 trial, would achieve the desired higher exposure levels more rapidly. Based on these findings, future clinical studies will incorporate the 720 mg weekly dose.

Q4: How should **AFM24** be stored and handled for in vitro experiments?

A4: While specific handling instructions for research-grade **AFM24** should be obtained from the manufacturer, general guidelines for bispecific antibodies include storing at 2-8°C and avoiding repeated freeze-thaw cycles. For in vitro assays, it is recommended to dilute the antibody in the appropriate sterile buffer or cell culture medium immediately before use.

Q5: What cell lines are suitable for in vitro studies with **AFM24**?

A5: A variety of EGFR-expressing tumor cell lines can be used. Preclinical studies have shown **AFM24** to be effective against cell lines with varying levels of EGFR expression and across different KRAS/BRAF mutational statuses. Suitable cell lines include, but are not limited to, A431 (epidermoid carcinoma, high EGFR), NCI-H358 (NSCLC, moderate EGFR), and various colorectal cancer cell lines. It is crucial to characterize the EGFR expression level of your chosen cell line by flow cytometry or other quantitative methods.

# **Troubleshooting Guides**



| Issue                                              | Potential Cause(s)                                                                                                                                                   | Suggested Solution(s)                                                                                                                                                                                                                                                                                     |
|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low or no cytotoxicity in ADCC assay               | 1. Low EGFR expression on target cells.2. Effector cells (NK cells) have low activity.3. Suboptimal effector-to-target (E:T) ratio.4. Incorrect AFM24 concentration. | 1. Confirm EGFR expression on target cells using flow cytometry.2. Use freshly isolated and activated NK cells. Check for viability and expression of activation markers.3. Optimize the E:T ratio (e.g., 5:1, 10:1, 25:1).4. Perform a dose-response curve to determine the optimal AFM24 concentration. |
| High background in flow cytometry-based assays     | 1. Non-specific antibody binding.2. Inadequate washing steps.3. Dead cells picking up stain.                                                                         | 1. Include an isotype control and an Fc block step.2. Increase the number and volume of washes between antibody incubation steps.3. Use a viability dye to exclude dead cells from the analysis.                                                                                                          |
| Variability between experimental replicates        | Inconsistent cell numbers.2.  Pipetting errors.3. Edge effects in multi-well plates.                                                                                 | 1. Ensure accurate cell counting and seeding.2. Calibrate pipettes and use proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile buffer/media.                                                                                                                |
| Difficulty in detecting phagocytosis in ADCP assay | Inefficient macrophage differentiation or activation.2. Target cells not properly labeled.3. Insufficient coincubation time.                                         | 1. Confirm macrophage phenotype and activation state using relevant markers (e.g., CD14, CD68, CD80, CD206).2. Ensure the fluorescent label is stable and does not leak from target cells.3. Optimize the co-                                                                                             |



incubation time (e.g., 2, 4, 6 hours).

### **Data Presentation**

Table 1: Summary of Clinical Efficacy of AFM24

Monotherapy in EGFR-mutant NSCLC (NCT04259450)

| Endpoint                        | Result                                     |  |
|---------------------------------|--------------------------------------------|--|
| Number of Evaluable Patients    | 10                                         |  |
| Confirmed Partial Response (PR) | 1 (10%)                                    |  |
| Stable Disease (SD)             | 4 (40%)                                    |  |
| Tumor Control Rate (PR + SD)    | 50%                                        |  |
| Tumor Shrinkage                 | Observed in 2 patients with SD (-6%, -18%) |  |
| Data as of December 2022.       |                                            |  |

Table 2: Exposure-Response Analysis of AFM24 in NSCLC Patients (Monotherapy and Combination)

| Outcome                                                                                 | High Exposure<br>Group | Low Exposure<br>Group | p-value |
|-----------------------------------------------------------------------------------------|------------------------|-----------------------|---------|
| Objective Response<br>Rate (ORR)                                                        | 33.3%                  | 5.6%                  | 0.0059  |
| Disease Control Rate<br>(DCR)                                                           | 83.3%                  | 58.3%                 | 0.0367  |
| Median Progression-<br>Free Survival (mPFS)                                             | 7.33 months            | 2.86 months           | -       |
| Data from a post-hoc<br>analysis of 72 patients<br>treated with 480 mg<br>AFM24 weekly. |                        |                       |         |



# Experimental Protocols Protocol 1: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol outlines a standard chromium-51 (51Cr) release assay to measure the ability of **AFM24** to induce NK cell-mediated lysis of EGFR-expressing tumor cells.

#### Materials:

- AFM24
- EGFR-expressing target cells (e.g., A431)
- Human peripheral blood mononuclear cells (PBMCs) as a source of NK cells
- RPMI-1640 medium with 10% FBS
- 51Cr-sodium chromate
- Ficoll-Paque
- · Lysis buffer
- Gamma counter

### Methodology:

- Target Cell Labeling:
  - Harvest target cells and resuspend at 1 x 106 cells/mL in culture medium.
  - Add 100 μCi of <sup>51</sup>Cr-sodium chromate and incubate for 1-2 hours at 37°C.
  - Wash the labeled cells three times with culture medium and resuspend to the desired concentration.
- Effector Cell Isolation:



- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- NK cells can be used directly from the PBMC population or further enriched using a negative selection kit.

### Assay Setup:

- Plate 5,000 labeled target cells per well in a 96-well U-bottom plate.
- Add effector cells at various E:T ratios (e.g., 25:1, 12.5:1, 6.25:1).
- Add serial dilutions of AFM24 or control antibody.
- Include control wells for spontaneous release (target cells + medium) and maximum release (target cells + lysis buffer).
- Incubation and Measurement:
  - Incubate the plate for 4 hours at 37°C.
  - Centrifuge the plate and collect the supernatant.
  - Measure the radioactivity in the supernatant using a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release -Spontaneous Release)

# Protocol 2: In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol describes a flow cytometry-based assay to quantify macrophage-mediated phagocytosis of tumor cells induced by **AFM24**.

Materials:



#### AFM24

- EGFR-expressing target cells
- Human PBMCs for monocyte isolation
- Macrophage Colony-Stimulating Factor (M-CSF)
- Fluorescent cell labeling dye (e.g., CFSE or pHrodo)
- · Fc blocking reagent
- Fluorochrome-conjugated anti-CD11b antibody
- · Flow cytometer

### Methodology:

- · Macrophage Differentiation:
  - Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.
  - Culture the monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages.
- Target Cell Labeling:
  - Label the target cells with a fluorescent dye according to the manufacturer's instructions.
- ADCP Assay:
  - Harvest the differentiated macrophages and plate them in a 96-well plate.
  - Add the labeled target cells at an E:T ratio of 1:2.
  - Add serial dilutions of AFM24 or control antibody.
  - Incubate for 2-4 hours at 37°C.



- Flow Cytometry Analysis:
  - Gently harvest the cells and stain with a fluorochrome-conjugated anti-CD11b antibody to identify macrophages.
  - Acquire the samples on a flow cytometer.
  - Gate on the CD11b-positive macrophage population and quantify the percentage of macrophages that are also positive for the target cell fluorescent label (indicating phagocytosis).

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of AFM24.





Click to download full resolution via product page

Caption: Experimental workflow for an ADCC assay.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Study to Assess AFM24 in Combination With Atezolizumab in Selected Advanced/Metastatic EGFR-expressing Cancers [clin.larvol.com]
- To cite this document: BenchChem. [Optimizing the dosing schedule for AFM24 monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#optimizing-the-dosing-schedule-for-afm24-monotherapy]

### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com